3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione
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Overview
Description
3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione is a heterocyclic compound that features a fused ring system containing both oxazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-methyl-4H-pyridazin-4-one with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated ring systems.
Substitution: Formation of substituted oxazole-pyridazine derivatives with various functional groups.
Scientific Research Applications
3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Uniqueness
3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione is unique due to its fused ring system, which combines the properties of both oxazole and pyridazine. This fusion enhances its stability and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further distinguish it from other similar compounds .
Properties
CAS No. |
1706450-47-6 |
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Molecular Formula |
C6H5N3O3 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
3-methyl-6H-[1,3]oxazolo[4,5-d]pyridazine-2,7-dione |
InChI |
InChI=1S/C6H5N3O3/c1-9-3-2-7-8-5(10)4(3)12-6(9)11/h2H,1H3,(H,8,10) |
InChI Key |
VGLDKVQGKTZGAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NN=C2)OC1=O |
Origin of Product |
United States |
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